molecular formula C6H12N4 B13577036 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole

1-ethyl-5-(hydrazinylmethyl)-1H-imidazole

Cat. No.: B13577036
M. Wt: 140.19 g/mol
InChI Key: XSVMQKVQKXIZGI-UHFFFAOYSA-N
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Description

1-ethyl-5-(hydrazinylmethyl)-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with an ethyl group and a hydrazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole typically involves the reaction of ethylhydrazine with an appropriate imidazole derivative. One common method involves the alkylation of 1H-imidazole with ethyl bromide to form 1-ethyl-1H-imidazole, followed by the reaction with formaldehyde and hydrazine hydrate to introduce the hydrazinylmethyl group. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(hydrazinylmethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-5-(hydrazinylmethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-(hydrazinylmethyl)-1H-pyrazole
  • 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole

Uniqueness

1-ethyl-5-(hydrazinylmethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(3-ethylimidazol-4-yl)methylhydrazine

InChI

InChI=1S/C6H12N4/c1-2-10-5-8-3-6(10)4-9-7/h3,5,9H,2,4,7H2,1H3

InChI Key

XSVMQKVQKXIZGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CNN

Origin of Product

United States

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